![molecular formula C18H24N6O3 B2401152 4-({5-[(4-乙基苯基)氨基]-1H-1,2,3-三唑-4-基}羰基)哌嗪-1-羧酸乙酯 CAS No. 1291854-10-8](/img/no-structure.png)

4-({5-[(4-乙基苯基)氨基]-1H-1,2,3-三唑-4-基}羰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

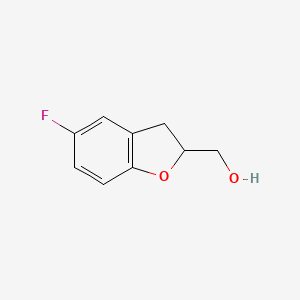

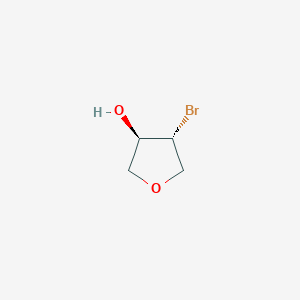

“Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are linked with amine and ester groups . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process results in a series of 1,2,3-triazole hybrids containing amine-ester functionality .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using different spectral techniques . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound are available .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the formation of this compound .科学研究应用

抗菌和抗真菌应用

三唑衍生物,包括与所讨论化合物类似的化合物,已被合成并评估其抗菌和抗真菌特性。Bektaş 等人。(2007 年)报道了新型 1,2,4-三唑衍生物的合成及其对各种微生物的良好至中等的抗菌活性 Bektaş 等人,2007 年。同样,Başoğlu 等人。(2013 年)探索了含有与三唑相连的不同酸部分的杂化分子的微波辅助合成,并评估了它们的抗菌、抗脂肪酶和抗脲酶活性,发现一些化合物具有显着的活性 Başoğlu 等人,2013 年。

抗肿瘤活性

还报道了对三唑衍生物进行抗肿瘤应用的探索。丁等人。(2016 年)制备了一系列 1,2,4-三唑席夫碱,发现它们对肿瘤细胞表现出显着的抑制活性,某些化合物显示出高达 99.70% 的抑制 丁等人,2016 年。

酶抑制活性

三唑化合物也因其酶抑制效应而受到研究。Jeankumar 等人。(2013 年)设计并合成了靶向结核分枝杆菌 GyrB 抑制剂的噻唑-氨基哌啶杂化类似物,展示了此类化合物通过酶抑制解决结核病的潜力 Jeankumar 等人,2013 年。

绿色化学和新型合成方法

最近的研究还集中在三唑衍生物的绿色合成方法上,旨在提高效率并减少对环境的影响。Khaligh 等人。(2020 年)引入了一种高效添加剂,用于生态友好地合成 5-氨基-7-(4-苯基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯衍生物,强调了可持续实践在化学合成中的重要性 Khaligh 等人,2020 年。

作用机制

Target of Action

The compound “ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” contains an indole moiety . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to have various biologically vital properties .

Result of Action

Indole derivatives have been found to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves the reaction of 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate. This intermediate is then reacted with sodium azide and copper sulfate to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Starting Materials": ["4-ethylphenylhydrazine", "ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate", "sodium azide", "copper sulfate"], "Reaction": ["Step 1: React 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate in the presence of a base such as triethylamine to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate.", "Step 2: React ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate with sodium azide and copper sulfate in the presence of a solvent such as DMF to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Step 3: Purify the product using techniques such as column chromatography or recrystallization."] } | |

CAS 编号 |

1291854-10-8 |

分子式 |

C18H24N6O3 |

分子量 |

372.429 |

IUPAC 名称 |

ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22) |

InChI 键 |

VILYUBYZOVGWGW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)

![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)

![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)

![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)